molecular formula C4H2Br2N2OS B12093728 2,5-Dibromothiazole-4-carboxamide

2,5-Dibromothiazole-4-carboxamide

Cat. No.: B12093728
M. Wt: 285.95 g/mol
InChI Key: QAQGMIOROLDSIF-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-1,3-thiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2,5-dibromo-1,3-thiazole-4-carboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives of the thiazole ring .

Mechanism of Action

The mechanism of action of 2,5-dibromo-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its anticancer and antimicrobial applications . The compound may also interact with enzymes and proteins, altering their activity and leading to therapeutic effects .

Properties

Molecular Formula

C4H2Br2N2OS

Molecular Weight

285.95 g/mol

IUPAC Name

2,5-dibromo-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9)

InChI Key

QAQGMIOROLDSIF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)Br)C(=O)N

Origin of Product

United States

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